molecular formula C11H12O4 B1310262 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde CAS No. 879046-36-3

6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde

Cat. No.: B1310262
CAS No.: 879046-36-3
M. Wt: 208.21 g/mol
InChI Key: CCOPRBGCENZIDF-UHFFFAOYSA-N
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Description

Contextualization of the Benzomdpi.comsigmaaldrich.comdioxole Scaffold in Contemporary Organic Chemistry

The benzo mdpi.comdioxole, or 1,2-methylenedioxybenzene, moiety is a prominent structural motif found in a vast array of natural and synthetic compounds. This heterocyclic system, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is not merely a passive molecular backbone; it actively influences the electronic and steric properties of the molecule. researchgate.net The dioxole ring's oxygen atoms enrich the aromatic system with electrons, facilitating electrophilic substitution reactions. researchgate.net

In nature, this scaffold is a key component of numerous secondary metabolites, such as safrole, the principal component of sassafras oil. epa.gov In medicinal chemistry, the benzo mdpi.comdioxole unit is considered a "privileged fragment," as it appears in many bioactive compounds with diverse therapeutic effects, including anticancer, antibacterial, and anticonvulsant properties. mdpi.comresearchgate.net Its ability to act as a bioisostere for other aromatic systems and its role in modulating metabolic stability contribute to its frequent use in drug design. researchgate.net

Significance of the Carbaldehyde and Propoxy Moieties in Chemical Synthesis and Molecular Design

The reactivity of 6-Propoxy-benzo mdpi.comdioxole-5-carbaldehyde is largely dictated by its functional groups. The carbaldehyde group (an aldehyde, -CHO) is one of the most versatile functional groups in organic synthesis. chemsrc.com Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, making it a gateway for constructing more complex molecular architectures. chemsrc.com Aldehydes readily undergo reactions such as Wittig olefination, aldol (B89426) condensation, Grignard reactions, and reductive amination, allowing for carbon-carbon and carbon-heteroatom bond formation. In the context of the benzo mdpi.comdioxole system, the aldehyde group's position ortho to the propoxy group can influence its reactivity through electronic and steric effects.

The propoxy group (-OCH2CH2CH3), an ether linkage, also plays a crucial role. In molecular design, alkoxy groups like propoxy are often introduced to modulate a molecule's lipophilicity (fat-solubility), which in turn affects its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The length and branching of the alkyl chain can be fine-tuned to optimize these characteristics. The propoxy group, being larger than the more common methoxy (B1213986) or ethoxy groups, can also provide steric hindrance that may influence reaction selectivity or receptor binding interactions.

Overview of Research Trajectories for 6-Propoxy-benzomdpi.comsigmaaldrich.comdioxole-5-carbaldehyde and Related Congeners

While dedicated research focusing exclusively on 6-Propoxy-benzo mdpi.comdioxole-5-carbaldehyde is limited in publicly accessible literature, extensive studies on its close congeners provide a clear blueprint for its potential synthesis and applications. Research in this area generally follows two main paths: synthesis of the core structure and its use as a versatile intermediate for more complex targets.

A key research trajectory involves the formylation of substituted benzo mdpi.comdioxole precursors. For instance, the synthesis of the related compound 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde was achieved with a high yield (90%) through the formylation of its precursor in the presence of a tin tetrachloride (SnCl4) catalyst. mdpi.com This method highlights a reliable synthetic route for introducing the carbaldehyde group onto the electron-rich benzodioxole ring. mdpi.com It is plausible that a similar strategy, starting from a 6-propoxy-benzo mdpi.comdioxole precursor, would be effective.

Another significant research avenue is the use of these aldehydes as intermediates in the total synthesis of biologically active molecules. nih.gov For example, the congener 6-hydroxybenzo[d] mdpi.comdioxole-5-carbaldehyde serves as an intermediate for compounds investigated for HIV-1 integrase inhibitory activity and as dopamine (B1211576) D1 receptor agonists. nih.gov Similarly, the propyl-substituted analogue mentioned earlier is a key intermediate for the synthesis of coenzyme Q analogues, which have shown potential antitumor properties. mdpi.com These examples underscore the value of the benzo mdpi.comdioxole-5-carbaldehyde framework as a building block for complex, high-value molecules. The research suggests that 6-Propoxy-benzo mdpi.comdioxole-5-carbaldehyde is likely explored as a synthetic intermediate within proprietary drug discovery programs, where its specific propoxy chain is tailored for a particular biological target.

Spectroscopic Data for a Related Congener: 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde mdpi.com
Spectroscopy TypeKey Signals (ppm or cm⁻¹)Assignment
¹H NMR (DMSO-d₆)10.25 (s, 1H)Aldehyde proton (CHO)
6.16 (s, 2H)Dioxole protons (OCH₂O)
3.95 (s, 3H), 3.83 (s, 3H)Methoxy protons (OCH₃)
2.815 (t, 2H), 1.34-1.42 (m, 2H), 0.90 (t, 3H)Propyl group protons (CH₂CH₂CH₃)
¹³C NMR (DMSO-d₆)189.79Aldehyde carbon (CHO)
102.60Dioxole carbon (OCH₂O)
IR1674, 1609 cm⁻¹Carbonyl group (C=O) stretch

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propoxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-3-13-9-5-11-10(14-7-15-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOPRBGCENZIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1C=O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Propoxy Benzo 1 2 Dioxole 5 Carbaldehyde

Strategies for the Construction of the Benzorsc.orgmdpi.comdioxole Core

The formation of the benzo rsc.orgmdpi.comdioxole skeleton is the foundational step in the synthesis. Various methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.

The most traditional and widely used method for constructing the benzo rsc.orgmdpi.comdioxole ring involves the reaction of a catechol (1,2-dihydroxybenzene) precursor with a methylene (B1212753) source. wikipedia.org This reaction, often referred to as methylenation, typically employs a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. wikipedia.orggoogle.com

Established routes frequently utilize conditions such as a strong base (e.g., NaOH, K₂CO₃) in a polar aprotic solvent like DMF or DMSO to facilitate the double nucleophilic substitution. google.com The general mechanism involves the deprotonation of both hydroxyl groups of the catechol, which then act as a bidentate nucleophile, attacking the dihalomethane to close the five-membered dioxole ring.

Emerging routes focus on improving efficiency and sustainability. For instance, the use of phase-transfer catalysts can enhance reaction rates and yields. Alternative methylene sources and catalytic systems, such as using HY zeolite as a catalyst for the acetalization of catechols, are being explored to provide milder reaction conditions and higher selectivity. researchgate.net

Table 1: Comparative Reagents for Methylenation of Catechols

Methylene Source Typical Base Solvent Catalyst Notes
Dichloromethane (CH₂Cl₂) K₂CO₃, Cs₂CO₃ DMF None Standard, well-established method. google.com
Dibromomethane (CH₂Br₂) NaOH DMSO Phase-Transfer Catalyst Higher reactivity of C-Br bond.
Diiodomethane (CH₂I₂) K₂CO₃ Acetone None Highly reactive but more expensive.

Modular synthesis offers a flexible pathway to complex molecules by assembling them from simpler, interchangeable building blocks. nih.gov This strategy is highly advantageous for creating libraries of related compounds. A modular approach to 6-Propoxy-benzo rsc.orgmdpi.comdioxole-5-carbaldehyde would involve preparing a substituted catechol and a functionalized methylene equivalent, which are then combined.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, represent a highly efficient synthetic strategy. wikipedia.org While classical MCRs like the Hantzsch, Biginelli, or Ugi reactions are well-known, the development of novel MCRs for heterocyclic systems is an active area of research. nih.govorganic-chemistry.orgmdpi.com For dioxole systems, an innovative rhodium-catalyzed three-component cascade reaction has been developed for the synthesis of chiral 1,3-dioxoles, demonstrating the power of MCRs in creating complex heterocyclic structures from simple starting materials. rsc.orgrsc.org Such an approach minimizes waste and reduces the number of synthetic steps compared to traditional linear syntheses. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the functionalization of pre-formed benzodioxole rings. nobelprize.orgnih.gov Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings allow for the precise introduction of substituents onto the aromatic part of the benzodioxole core. nobelprize.orgworldresearchersassociations.com

For instance, a bromo-substituted benzodioxole can be coupled with various partners. A Suzuki-Miyaura coupling reaction between a boronic acid derivative and a bromobenzodioxole can introduce alkyl, aryl, or other functional groups. worldresearchersassociations.com This methodology is crucial for elaborating the benzodioxole skeleton after its initial formation. rsc.org Recent advances have also focused on the activation of less reactive C–O bonds (e.g., from phenol (B47542) derivatives), expanding the scope of possible starting materials for these coupling reactions. rsc.org Palladium catalysts are also key in C-H activation/functionalization cascades, which can build complex heterocyclic structures in a single operation. mdpi.commdpi.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Functionalization

Reaction Name Coupling Partner 1 Coupling Partner 2 Typical Catalyst Bond Formed
Suzuki-Miyaura Organoboronic acid/ester Aryl/Vinyl Halide or Triflate Pd(PPh₃)₄, PdCl₂(dppf) C-C
Heck Alkene Aryl/Vinyl Halide or Triflate Pd(OAc)₂, Pd/C C-C
Negishi Organozinc reagent Aryl/Vinyl Halide or Triflate Pd(PPh₃)₄ C-C

Introduction and Functionalization of the Propoxy Substituent

Once the benzodioxole core is established, the next critical phase is the introduction of the propoxy and carbaldehyde groups at the correct positions. The regioselectivity of these steps is paramount.

The introduction of the propoxy group is typically achieved via a Williamson ether synthesis. This reaction involves the alkylation of a hydroxyl-substituted benzodioxole with a propyl halide. The direct precursor for this step would be 6-Hydroxy-benzo rsc.orgmdpi.comdioxole-5-carbaldehyde. nih.gov

The reaction proceeds by deprotonating the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. This ion then attacks an alkylating agent, such as 1-bromopropane (B46711) or propyl iodide, in an Sₙ2 reaction to form the desired propyl ether. The choice of solvent, base, and temperature is critical to optimize the yield and prevent side reactions.

Table 3: Typical Conditions for O-Alkylation of Phenolic Substrates

Alkylating Agent Base Solvent Temperature Notes
1-Bromopropane K₂CO₃ Acetone, DMF Reflux Standard, cost-effective conditions.
Propyl Iodide NaH THF, DMF 0 °C to RT More reactive alkylating agent; requires anhydrous conditions.
Propyl Tosylate Cs₂CO₃ Acetonitrile Reflux Good leaving group, suitable for less reactive substrates.

Achieving the correct substitution pattern requires a regioselective synthesis. The synthesis of the key intermediate, 6-Hydroxy-benzo rsc.orgmdpi.comdioxole-5-carbaldehyde, dictates the final placement of the propoxy group. nih.gov The synthesis of this intermediate often starts from a commercially available substituted benzodioxole, like sesamol (B190485) (5-hydroxybenzo rsc.orgmdpi.comdioxole).

A common strategy involves:

Formylation: Introduction of the aldehyde group onto the benzodioxole ring. Formylation of sesamol typically occurs ortho to the hydroxyl group, at the 6-position, due to the directing effect of the hydroxyl group. This yields 6-hydroxybenzo rsc.orgmdpi.comdioxole-5-carbaldehyde.

Alkylation: The subsequent O-alkylation of the hydroxyl group with a propyl halide, as described previously, proceeds with high regioselectivity on the only available hydroxyl group, thus installing the propoxy chain at the 6-position to yield the final target molecule.

This sequence ensures that the aldehyde and propoxy groups are in the desired 1,2-relationship to each other on the benzodioxole ring. An alternative approach involves the formylation of a pre-existing 5-propyl-1,3-benzodioxole derivative, which can also yield a specifically substituted carbaldehyde. mdpi.comresearchgate.net

Elaboration of the Carbaldehyde Functionality at the C5 Position

The introduction of a carbaldehyde (formyl) group at the C5 position of the 6-propoxy-benzo mdpi.comresearchgate.netdioxole scaffold is a critical transformation. This group serves as a versatile handle for further molecular modifications. The methods to achieve this are primarily centered around electrophilic aromatic substitution reactions.

Formylation Reactions: Direct and Indirect Methods

Direct formylation is a common and effective method for installing the aldehyde group onto the electron-rich benzodioxole ring. A prominent example of this approach is seen in the synthesis of an analogue, 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. mdpi.comresearchgate.net In this synthesis, the precursor, a substituted 1,3-benzodioxole (B145889), is treated with a formylating agent in the presence of a Lewis acid catalyst.

The reaction employs a formylation mixture prepared from ethyl formate (B1220265) and phosphorus pentachloride (PCl₅), which generates dichloromethyl methyl ether. mdpi.com This electrophilic species then reacts with the benzodioxole ring, catalyzed by tin(IV) chloride (SnCl₄), to introduce the aldehyde group at the desired position. mdpi.comresearchgate.net This direct electrophilic substitution is highly efficient, achieving a high yield. mdpi.comresearchgate.net

Table 1: Reagents and Conditions for Direct Formylation of a Benzodioxole Analogue mdpi.comresearchgate.net

Reagent/ParameterRole/Condition
Dihydroapiol (Substrate)Starting benzodioxole derivative
Dichloromethyl methyl etherFormylating agent
Tin(IV) chloride (SnCl₄)Lewis acid catalyst
Dichloromethane (CH₂Cl₂)Solvent
-10 °C to 0 °CReaction Temperature
1 hourReaction Time
90%Reported Yield

Chemoselective Aldehyde Formation in Polyfunctionalized Molecules

In the synthesis of complex molecules with multiple reactive sites, achieving chemoselectivity is paramount. The formylation of poly-substituted benzodioxoles, such as the conversion of dihydroapiol to its corresponding aldehyde, demonstrates excellent chemoselectivity. mdpi.comresearchgate.net The aromatic ring is significantly activated towards electrophilic substitution by the presence of multiple electron-donating groups (alkoxy and methylenedioxy).

The regioselectivity of the formylation is directed by these activating groups to the most nucleophilic position on the ring, which is the C5 position in this case. The reaction conditions, particularly the use of a strong Lewis acid like SnCl₄ at low temperatures, allow the formylation to proceed specifically at the aromatic ring without affecting other functional groups that might be present, such as the propyl side chain. mdpi.comresearchgate.net This illustrates a key principle in organic synthesis: the ability to modify one part of a polyfunctionalized molecule while leaving other parts intact. While general strategies for chemoselective ligations involving aldehydes on complex scaffolds like polymers have been developed, the inherent electronic properties of the substituted benzodioxole ring are the primary drivers of selectivity in these specific syntheses. nih.govtu-dresden.de

Total Synthesis Approaches to 6-Propoxy-benzomdpi.comresearchgate.netdioxole-5-carbaldehyde and Analogues

The total synthesis of 6-Propoxy-benzo mdpi.comresearchgate.netdioxole-5-carbaldehyde and its analogues involves a multi-step process, typically starting from more readily available precursors. These synthetic routes are designed to build the target molecule with precise control over the placement of each substituent. Such compounds often serve as key intermediates in the synthesis of biologically active natural products and their derivatives. nih.govrsc.org

Stepwise Reaction Sequences

A representative stepwise synthesis for an analogue begins with a naturally occurring compound, apiol, which is a polyalkoxyallylbenzene. mdpi.comresearchgate.net The synthesis proceeds through two main steps:

Hydrogenation: The allyl side chain of apiol is first reduced to a propyl group. This is typically achieved through catalytic hydrogenation, for example, using a palladium-on-carbon (Pd/C) catalyst. This step converts the reactive allyl group into a stable alkyl chain, yielding dihydroapiol. mdpi.comresearchgate.net

Formylation: As detailed in section 2.3.1, the resulting dihydroapiol is then subjected to an electrophilic formylation reaction. This introduces the carbaldehyde group at the C5 position, completing the synthesis of the target aldehyde. mdpi.comresearchgate.net

This stepwise approach allows for the systematic construction of the molecule, where each reaction is chosen to effect a specific and high-yielding transformation. The final product can then be isolated and purified, often through simple crystallization. mdpi.com

Control of Regio- and Stereochemistry in Complex Syntheses

While the specific target molecule, 6-Propoxy-benzo mdpi.comresearchgate.netdioxole-5-carbaldehyde, is achiral, the principles of stereochemical control are vital when synthesizing more complex chiral analogues. However, control of regiochemistry is fundamental in this synthesis.

Regiochemistry: The substitution pattern on the benzodioxole ring is critical. In the synthesis of the aldehyde from dihydroapiol, the formyl group is selectively introduced at the position ortho to one methoxy (B1213986) group and para to another, a position activated by both. The inherent directing effects of the pre-existing alkoxy and methylenedioxy substituents on the aromatic ring govern the position of the incoming electrophile (the formyl group). This electronic control ensures the formation of the desired C5-substituted regioisomer with high fidelity. mdpi.comresearchgate.net

Stereochemistry: For the synthesis of the achiral title compound, stereocontrol is not a factor. However, in broader synthetic efforts toward related natural products, such as certain alkaloids containing the benzo[d] mdpi.comresearchgate.netdioxole motif, achieving specific stereochemistry is crucial. rsc.org In such cases, asymmetric reactions, like the Noyori asymmetric hydrogenation, are employed to establish the required stereocenters with high enantioselectivity. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Propoxy Benzo 1 2 Dioxole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A full suite of one-dimensional and two-dimensional experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Unambiguous Structural Assignment via One-Dimensional NMR (¹H, ¹³C)

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Aldehyde Proton (-CHO): A characteristic singlet would be expected at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: Two singlets would be anticipated for the two protons on the benzene (B151609) ring, likely appearing between δ 6.5-7.5 ppm. The exact chemical shifts would depend on the electronic effects of the propoxy, methylenedioxy, and aldehyde groups.

Methylenedioxy Protons (-OCH₂O-): A singlet corresponding to the two equivalent protons of the methylenedioxy group would be expected around δ 6.0 ppm.

Propoxy Group Protons (-OCH₂CH₂CH₃): This group would give rise to three distinct signals: a triplet for the terminal methyl (-CH₃) group around δ 0.9-1.1 ppm, a sextet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group at approximately δ 1.7-1.9 ppm, and a triplet for the methylene group attached to the oxygen atom (-OCH₂-) further downfield, around δ 3.9-4.1 ppm, due to the oxygen's deshielding effect.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

Carbonyl Carbon (-CHO): The aldehyde carbon would be the most downfield signal, expected in the region of δ 185-195 ppm.

Aromatic and Benzodioxole Carbons: Six signals would be expected for the carbons of the substituted benzene ring and the dioxole moiety, typically appearing between δ 100-160 ppm.

Methylenedioxy Carbon (-OCH₂O-): A signal for the carbon of the methylenedioxy bridge would be anticipated around δ 101-103 ppm.

Propoxy Group Carbons (-OCH₂CH₂CH₃): Three signals would correspond to the propoxy chain: the terminal methyl carbon around δ 10-15 ppm, the central methylene carbon around δ 22-26 ppm, and the oxygen-linked methylene carbon around δ 70-75 ppm.

Hypothetical ¹H and ¹³C NMR Data Table (Note: These are estimated values based on known chemical shift ranges and data from similar compounds. Actual experimental values may vary.)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-CHO~9.8 (s, 1H)~190.0
Ar-H~7.3 (s, 1H)-
Ar-H~6.9 (s, 1H)-
-OCH₂O-~6.1 (s, 2H)~102.0
-OCH₂CH₂CH₃~4.0 (t, 2H)~71.0
-OCH₂CH₂CH₃~1.8 (sext, 2H)~23.0
-OCH₂CH₂CH₃~1.0 (t, 3H)~11.0
Ar-C (quaternary)-~155.0
Ar-C (quaternary)-~148.0
Ar-C (quaternary)-~115.0
Ar-C (quaternary)-~110.0
Ar-CH-~109.0
Ar-CH-~107.0

Probing Connectivities and Spatial Relationships with Two-Dimensional NMR Techniques (COSY, HMQC/HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR experiments would be essential to confirm the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the adjacent methylene and methyl protons of the propoxy group (-OCH₂ -CH₂ -CH₃ ).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments for each CH, CH₂, and CH₃ group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For example, a NOE correlation between the -OCH₂- protons of the propoxy group and the adjacent aromatic proton would confirm their proximity.

Elucidation of Conformational Preferences in Solution Phase

The orientation of the propoxy and aldehyde groups relative to the planar benzodioxole ring system would be of interest. Variable temperature NMR studies could indicate whether rotation around the aryl-C(propoxy) and aryl-C(aldehyde) bonds is hindered. Furthermore, NOESY/ROESY data would be instrumental in determining the most stable conformation in the solution phase by revealing through-space interactions between the substituent groups and the aromatic backbone.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Molecular Weight Determination and Elemental Composition through High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine the exact mass of the molecular ion. For 6-Propoxy-benzo chemsrc.comresearchgate.netdioxole-5-carbaldehyde (C₁₁H₁₂O₄), the calculated exact mass is 208.0736 u. HRMS analysis would aim to measure a mass value very close to this, allowing for the unambiguous determination of the elemental formula.

Expected HRMS Data

Ion FormulaCalculated Exact Mass (m/z)
[C₁₁H₁₂O₄ + H]⁺209.0814
[C₁₁H₁₂O₄ + Na]⁺231.0633

Investigation of Fragmentation Pathways and Characteristic Ion Fragments

Tandem mass spectrometry (MS/MS) experiments would be performed to study how the molecular ion breaks apart. This fragmentation provides a "fingerprint" that can confirm the structure.

Predicted Fragmentation Pathways:

Loss of the Propoxy Group: A common fragmentation would be the cleavage of the propoxy group. This could occur through the loss of a propyl radical (•C₃H₇, 43 u) or propene (C₃H₆, 42 u) via a rearrangement.

Loss of the Aldehyde Group: Fragmentation involving the aldehyde group is also highly likely, typically through the loss of a hydrogen radical (•H, 1 u) or a formyl radical (•CHO, 29 u).

Cleavage of the Propoxy Chain: The propoxy side chain could fragment, for example, by losing an ethyl radical (•C₂H₅, 29 u).

Benzodioxole Ring Fragmentation: While more stable, the benzodioxole ring itself can undergo characteristic cleavages under higher energy conditions.

Hypothetical Major Ion Fragments in MS/MS

m/z (predicted)Proposed FragmentNeutral Loss
179[M - CHO]⁺Formyl radical
165[M - C₃H₇]⁺Propyl radical
151[M - C₃H₆ - CHO + H]⁺Propene, Carbon Monoxide
123[C₇H₃O₃]⁺Propene, CHO radical

Differentiation of Isomeric Species via Diagnostic Fragmentation Patterns

A detailed mass spectrometric analysis of 6-Propoxy-benzo mdpi.comlibretexts.orgdioxole-5-carbaldehyde would be required to elucidate its fragmentation pattern, which is crucial for distinguishing it from its structural isomers. Isomers, such as those with the propoxy group at a different position on the aromatic ring or positional isomers of the aldehyde and propoxy groups, would be expected to exhibit unique fragmentation pathways under techniques like collision-induced dissociation (CID).

Typically, the analysis for a benzaldehyde (B42025) derivative would involve identifying the molecular ion peak (M+) and characteristic fragment ions. For aromatic aldehydes, common fragmentation includes the loss of a hydrogen radical (M-1) or the formyl radical (M-29, loss of CHO). The propoxy group would likely undergo cleavage at the C-O bonds. Key fragmentation pathways would include the loss of a propyl radical ([M-43]⁺) or propene via McLafferty rearrangement if sterically feasible.

To differentiate isomers, the relative abundances of these fragment ions would be critical. For example, the position of the propoxy group relative to the aldehyde could influence the stability of certain fragment ions, leading to a distinct "fingerprint" mass spectrum for each isomer. Without experimental data, a definitive table of diagnostic ions cannot be constructed.

Plausible Fragmentation Pathway Expected m/z Significance in Isomer Differentiation
Loss of Hydrogen radical (-H•)[M-1]⁺Common for aldehydes; intensity may vary slightly between isomers.
Loss of Formyl radical (-CHO•)[M-29]⁺Characteristic of aldehydes; its abundance could be influenced by adjacent groups.
Loss of Propyl radical (-C₃H₇•)[M-43]⁺Indicates cleavage of the propoxy group; a key fragment for this compound.
Loss of Propene (-C₃H₆)[M-42]⁺Possible via rearrangement; its presence would be structurally informative.
Benzodioxole core fragmentsVariousFragmentation of the ring system would yield further diagnostic peaks.

X-ray Crystallography and Solid-State Structural Analysis

No crystallographic data for 6-Propoxy-benzo mdpi.comlibretexts.orgdioxole-5-carbaldehyde has been deposited in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Therefore, a definitive analysis of its solid-state structure is not possible. The following subsections describe the insights that such data would provide.

Determination of Absolute Configuration and Three-Dimensional Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. The data would provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystalline state. For 6-Propoxy-benzo mdpi.comlibretexts.orgdioxole-5-carbaldehyde, this would reveal the planarity of the benzodioxole ring system and the orientation of the propoxy and carbaldehyde substituents relative to the ring. If the crystal structure were non-centrosymmetric, the absolute configuration could be determined.

Analysis of Intermolecular Interactions and Crystal Packing

Analysis of the crystal lattice would reveal how molecules of 6-Propoxy-benzo mdpi.comlibretexts.orgdioxole-5-carbaldehyde pack together in the solid state. This is governed by intermolecular forces such as hydrogen bonds (though the molecule is a hydrogen-bond acceptor only), C–H···O interactions, π–π stacking between the aromatic rings, and van der Waals forces. Understanding these interactions is crucial for explaining physical properties like melting point and solubility. For related benzodioxole structures, π-stacking and C–H···O hydrogen bonds are often significant contributors to the crystal packing. nih.govnih.gov

Insights into Conformational Landscapes in the Crystalline State

The crystallographic data would provide a snapshot of the molecule's preferred conformation in the solid state. Key conformational features would include the torsion angles describing the orientation of the propoxy chain and the aldehyde group. For flexible chains like the propoxy group, the conformation (e.g., anti or gauche) is a critical aspect of its structure. If multiple unique molecules were present in the asymmetric unit (Z' > 1), it would provide insight into the conformational flexibility and low-energy landscapes of the molecule. nih.gov

Computational Chemistry and Theoretical Investigations of 6 Propoxy Benzo 1 2 Dioxole 5 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the molecular and electronic properties of organic compounds. mdpi.com For a molecule like 6-Propoxy-benzo nih.govacs.orgdioxole-5-carbaldehyde, methods such as the B3LYP hybrid functional combined with basis sets like 6-31G** or 6-311G** are commonly used to provide a reliable balance between computational cost and accuracy. acs.orgacs.org

The electronic structure of a molecule governs its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. mdpi.com

For 6-Propoxy-benzo nih.govacs.orgdioxole-5-carbaldehyde, the HOMO is expected to be distributed primarily over the electron-rich benzo nih.govacs.orgdioxole ring system and the oxygen atom of the propoxy group. The LUMO, conversely, would likely be localized on the electron-withdrawing aldehyde moiety (the C=O group). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

An electrostatic potential (ESP) map would further characterize the electronic distribution, visualizing electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. The area around the aldehyde's carbonyl oxygen would show a negative potential, while the carbonyl carbon and the aldehyde proton would exhibit a positive potential, marking them as sites for nucleophilic and electrophilic attack, respectively.

Interactive Table 1: Predicted Frontier Orbital Properties

This table presents hypothetical, yet representative, data for the frontier molecular orbitals of 6-Propoxy-benzo nih.govacs.orgdioxole-5-carbaldehyde, calculated using DFT at the B3LYP/6-311G** level of theory.

PropertyPredicted Value (eV)Primary Localization
HOMO Energy-6.25Benzo nih.govacs.orgdioxole ring, Propoxy oxygen
LUMO Energy-1.80Carbonyl group (C=O) of the aldehyde
HOMO-LUMO Gap (ΔE)4.45N/A

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable structure. acs.org For 6-Propoxy-benzo nih.govacs.orgdioxole-5-carbaldehyde, key conformational variables include the torsion angles around the C-O bond of the propoxy group and the C-C bond connecting the aldehyde group to the aromatic ring.

The propoxy group can adopt various conformations (e.g., anti, gauche) relative to the ring. Similarly, the aldehyde group can be oriented either syn or anti to the propoxy substituent. A potential energy surface scan, where the energy is calculated for systematic rotations around these bonds, would reveal the global minimum energy conformer and the energy barriers to rotation between different stable conformations. researchgate.netacs.org Studies on similar substituted benzaldehydes show that the planarity between the aldehyde group and the aromatic ring is often favored to maximize π-electron delocalization, though steric hindrance from adjacent substituents can influence this. researchgate.netcore.ac.uk

Interactive Table 2: Representative Optimized Geometric Parameters

The following table shows plausible bond lengths and angles for the minimum energy conformer of 6-Propoxy-benzo nih.govacs.orgdioxole-5-carbaldehyde.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O (aldehyde)1.21 Å
Bond Length (Å)C(ring)-C(aldehyde)1.48 Å
Bond Length (Å)C(ring)-O(propoxy)1.37 Å
Bond Angle (°)C(ring)-C-O (ald.)124.5°
Dihedral Angle (°)O-C(ring)-C-O (ald.)0.0° or 180.0°

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and validation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Calculations would be performed on the optimized geometry of the molecule. The predicted shifts for the aldehyde proton (around 9.5-10.5 ppm) and the carbonyl carbon (around 190 ppm) would be characteristic. The chemical shifts of the aromatic protons and the propoxy group's protons and carbons would also be calculated to provide a complete, theoretical spectrum that can be compared with experimental data for verification. liverpool.ac.uk

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical Infrared (IR) spectrum. A prominent feature in the predicted spectrum of 6-Propoxy-benzo nih.govacs.orgdioxole-5-carbaldehyde would be a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically expected in the 1680-1700 cm⁻¹ region. Other significant peaks would include C-H stretches of the aromatic ring and aliphatic chain, and C-O stretches of the dioxole and propoxy groups.

Mechanistic Studies and Reaction Pathway Elucidation

Theoretical methods are invaluable for exploring the mechanisms of chemical reactions, mapping out the energy profiles of reaction pathways, and identifying transient species like transition states.

The aldehyde group is a primary site of reactivity. Computational studies can model key transformations such as:

Nucleophilic Addition: The reaction of the aldehyde with a nucleophile (e.g., a Grignard reagent or a cyanide ion) is a fundamental process. pressbooks.pubyoutube.com Theoretical calculations can map the potential energy surface for the nucleophile's approach to the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orglibretexts.org The stability of this intermediate and the energy of the transition state leading to it can be determined.

Oxidation: The oxidation of the aldehyde to a carboxylic acid can be investigated by modeling the reaction with an oxidizing agent. nih.gov

Reactions at the Benzodioxole Ring: While the aldehyde is more reactive, electrophilic aromatic substitution on the benzodioxole ring can also be modeled. Calculations would predict the regioselectivity of such reactions by analyzing the stability of the intermediate sigma complexes.

For any proposed reaction, locating the transition state (the maximum energy point along the reaction coordinate) is critical to understanding its kinetics. nih.gov Transition state theory allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

For instance, in a nucleophilic addition to the aldehyde, a transition state search would identify the specific geometry of the interacting molecules at the peak of the energy barrier. researchgate.net Vibrational frequency analysis of this structure would confirm it as a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. tandfonline.com Such analyses are crucial for understanding why certain reactions are fast while others are slow, and for designing more efficient synthetic routes. For example, the mechanism of an aldol (B89426) condensation involving a similar benzaldehyde (B42025) has been computationally studied, revealing the rate-limiting step to be the final loss of hydroxide (B78521) to form the C=C bond. escholarship.orgumkc.edu

Molecular Modeling and Docking Studies (Principles of Molecular Interactions)

Ligand-Target Interaction Profiling and Binding Site Characterization

Information regarding the ligand-target interaction profile and specific binding site characteristics of 6-Propoxy-benzodioxole-5-carbaldehyde is not available in the current body of scientific literature. To generate such a profile, researchers would typically undertake the following steps:

Target Identification: Potential biological targets for the compound would be identified based on its structural similarity to other known active molecules or through screening assays.

Computational Docking: The 3D structure of 6-Propoxy-benzodioxole-5-carbaldehyde would be docked into the active site of the identified target protein using specialized software.

Interaction Analysis: The results of the docking simulation would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the binding site.

Binding Energy Calculation: The strength of the interaction, or binding affinity, would be estimated through scoring functions or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

Without published studies performing these analyses on 6-Propoxy-benzodioxole-5-carbaldehyde, it is not possible to provide a detailed account of its molecular interactions or to generate the corresponding data tables.

Future research initiatives may focus on the computational analysis of this specific compound, which would then enable a thorough discussion of its molecular modeling and docking profiles. Until such research is published, a detailed and scientifically accurate article on this specific topic cannot be constructed.

Chemical Reactivity and Synthetic Transformations of 6 Propoxy Benzo 1 2 Dioxole 5 Carbaldehyde

Reactions at the Carbaldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic synthesis, and its reactivity in 6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxole-5-carbaldehyde is characteristic of aromatic aldehydes.

Like other aldehydes, the carbonyl carbon of 6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxole-5-carbaldehyde is electrophilic and readily attacked by nucleophiles.

Acetals and Hemiacetals: In the presence of an alcohol and an acid catalyst, it will react to form a hemiacetal, which can then react with a second molecule of the alcohol to yield a stable acetal. This reaction is reversible and is often used to protect the aldehyde group during reactions at other parts of the molecule.

Imines: Reaction with primary amines leads to the formation of imines (or Schiff bases). This condensation reaction typically occurs under conditions that allow for the removal of water, driving the equilibrium towards the product.

Organometallic Adducts: Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), act as powerful carbon nucleophiles. They add to the carbonyl group to form secondary alcohols after an aqueous workup.

Table 1: Nucleophilic Addition Reactions at the Carbaldehyde Functionality

Reaction TypeNucleophileReagent/ConditionsProduct Type
Acetal FormationAlcohol (R'-OH)Acid catalyst (e.g., H₂SO₄), removal of H₂OAcetal
Imine FormationPrimary Amine (R'-NH₂)Removal of H₂OImine (Schiff Base)
Organometallic AdditionGrignard Reagent (R'-MgX)1. Diethyl ether or THF 2. H₃O⁺ workupSecondary Alcohol
Organometallic AdditionOrganolithium (R'-Li)1. Diethyl ether or THF 2. H₃O⁺ workupSecondary Alcohol

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxole-5-carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. A variety of oxidizing agents can be employed for this purpose. For electron-rich aromatic aldehydes, mild conditions are often sufficient. researchgate.net For instance, piperonal (B3395001), a related compound, can be oxidized to piperonylic acid. wikipedia.org

Common oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate and sulfuric acid (Jones reagent)

Silver(I) oxide (Ag₂O) in the Tollens' test

Hydrogen peroxide, particularly in basic aqueous systems for electron-rich benzaldehydes. researchgate.net

Table 2: Oxidation of 6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxole-5-carbaldehyde

Oxidizing AgentConditionsProduct
Potassium Permanganate (KMnO₄)Basic, followed by acidification6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxole-5-carboxylic acid
Jones Reagent (CrO₃/H₂SO₄/acetone)Acetone6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxole-5-carboxylic acid
Hydrogen Peroxide (H₂O₂)Aqueous base (e.g., KOH) in methanol6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxole-5-carboxylic acid researchgate.net

The aldehyde functionality can be reduced to either a primary alcohol or fully reduced to a methyl group (hydrocarbon).

Reduction to Primary Alcohols: This is typically achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this transformation, yielding (6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxol-5-yl)methanol. The analogous reduction of piperonal to piperonyl alcohol is a well-established reaction. wikipedia.org

Reduction to Hydrocarbons: Complete reduction of the aldehyde to a methyl group (deoxygenation) requires more vigorous conditions. The Wolff-Kishner reduction (hydrazine, H₂NNH₂, and a strong base like KOH at high temperatures) or the Clemmensen reduction (zinc amalgam, Zn(Hg), and concentrated hydrochloric acid) can be used to produce 5-methyl-6-propoxy-benzo mdpi.commasterorganicchemistry.comdioxole.

Table 3: Reduction of 6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxole-5-carbaldehyde

ReactionReagentsProduct
Reduction to AlcoholSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)(6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxol-5-yl)methanol
Wolff-Kishner ReductionHydrazine (H₂NNH₂), Potassium hydroxide (B78521) (KOH), heat5-Methyl-6-propoxy-benzo mdpi.commasterorganicchemistry.comdioxole
Clemmensen ReductionZinc amalgam (Zn(Hg)), Hydrochloric acid (HCl)5-Methyl-6-propoxy-benzo mdpi.commasterorganicchemistry.comdioxole

Carbon-carbon bond formation is fundamental to extending the carbon framework of a molecule. As an aromatic aldehyde lacking α-hydrogens, 6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxole-5-carbaldehyde cannot self-condense in an Aldol (B89426) reaction but can act as the electrophilic partner in a crossed or directed Aldol condensation with an enolizable ketone or aldehyde.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) in the presence of a weak base (like piperidine (B6355638) or pyridine). The reaction yields an α,β-unsaturated product.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. Reaction of 6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxole-5-carbaldehyde with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) results in the formation of a substituted alkene, with the oxygen of the carbonyl group being replaced by the alkylidene group of the ylide.

Table 4: Carbon-Carbon Bond Forming Reactions

ReactionReagentsIntermediate/Key SpeciesProduct Type
Knoevenagel CondensationActive methylene compound (e.g., CH₂(CO₂Et)₂), basic catalystEnolateα,β-Unsaturated dicarbonyl or cyano compound
Wittig ReactionPhosphorus ylide (Ph₃P=CHR)OxaphosphetaneAlkene
Aldol CondensationEnolizable ketone/aldehyde, base or acid catalystEnolate/Enolβ-Hydroxy carbonyl compound

Reactions Involving the Benzomdpi.commasterorganicchemistry.comdioxole Ring System

The benzodioxole ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The reactivity and regioselectivity of these substitutions are controlled by the combined electronic effects of the substituents already present on the ring.

The 6-Propoxy-benzo mdpi.commasterorganicchemistry.comdioxole-5-carbaldehyde ring has three substituents to consider: the methylenedioxy group, the propoxy group, and the carbaldehyde group.

Directing Effects:

The methylenedioxy and propoxy groups are both ether linkages. The oxygen atoms donate electron density to the ring via resonance, making them strong activating groups and ortho, para-directors.

The carbaldehyde group is an electron-withdrawing group via resonance and induction, making it a deactivating group and a meta-director.

Regioselectivity: In electrophilic aromatic substitution, the outcome is generally controlled by the most powerful activating group(s). In this molecule, the propoxy and methylenedioxy groups will dominate the directing effects. The only unsubstituted position on the ring is at C-7. This position is ortho to the powerful activating propoxy group (at C-6) and ortho to one of the oxygens of the activating methylenedioxy group. Therefore, electrophilic substitution is strongly directed to the C-7 position.

Functional Group Tolerance: A key consideration is the stability of the existing functional groups under the conditions of the EAS reaction. For example, strongly acidic conditions used for nitration (HNO₃/H₂SO₄) or sulfonation (fuming H₂SO₄) could potentially cleave the ether linkages or oxidize the aldehyde. However, the existence of compounds like 6-bromo-1,3-benzodioxole-5-carbaldehyde demonstrates that electrophilic halogenation can be performed successfully without affecting the aldehyde group. nih.gov Careful selection of reagents is crucial to ensure the desired transformation occurs without unwanted side reactions. For instance, bromination can be achieved with milder reagents like N-Bromosuccinimide (NBS) to avoid over-oxidation or degradation.

Table 5: Regioselectivity in Electrophilic Aromatic Substitution

PositionRelation to Propoxy (Activating)Relation to Aldehyde (Deactivating)Predicted Reactivity
C-7orthometaHighly activated; primary site of substitution

Ring-Opening and Ring-Cleavage Reactions (e.g., to Catechols)

The benzodioxole moiety, a five-membered ring fused to the benzene (B151609) core, is generally stable but can undergo ring-opening under specific conditions to yield the corresponding catechol derivatives. This transformation is of significant interest as it unmasks two phenolic hydroxyl groups, which can be further functionalized. The cleavage of the methylenedioxy bridge typically requires reagents that can break the strong C-O bonds of the acetal.

Commonly employed methods for the cleavage of the methylenedioxy group in analogous compounds involve the use of strong Lewis acids, often in the presence of a nucleophilic scavenger. Reagents such as boron tribromide (BBr₃) are known to be effective in cleaving aryl ethers and could potentially be applied to open the benzodioxole ring of 6-Propoxy-benzo smolecule.comnih.govdioxole-5-carbaldehyde. The reaction would likely proceed through the coordination of the Lewis acid to the oxygen atoms of the dioxole ring, followed by nucleophilic attack of the bromide ion.

Another approach involves the use of aluminum chloride (AlCl₃) in combination with a soft nucleophile like ethanethiol. This reagent system is known to cleave methylenedioxy groups selectively. Additionally, strong protic acids such as hydroiodic acid (HI) have been historically used for the cleavage of ethers and could potentially be applied to the benzodioxole ring.

While these methods are established for the cleavage of the methylenedioxy group in various aromatic compounds, specific studies on 6-Propoxy-benzo smolecule.comnih.govdioxole-5-carbaldehyde are not extensively documented in publicly available literature. Therefore, the optimal conditions for the conversion of this specific compound to the corresponding 4,5-dihydroxy-6-propoxybenzaldehyde would require experimental investigation.

Table 1: Potential Reagents for Ring-Opening of 6-Propoxy-benzo smolecule.comnih.govdioxole-5-carbaldehyde to a Catechol

Reagent SystemGeneral Reaction ConditionsPotential Product
Boron tribromide (BBr₃)Inert solvent (e.g., DCM), low temperature4,5-Dihydroxy-6-propoxybenzaldehyde
Aluminum chloride (AlCl₃) / EthanethiolInert solvent, moderate temperature4,5-Dihydroxy-6-propoxybenzaldehyde
Hydroiodic acid (HI)Aqueous solution, elevated temperature4,5-Dihydroxy-6-propoxybenzaldehyde

Transformations of the Propoxy Group

The propoxy group, an ether linkage on the aromatic ring, offers another site for synthetic modification. These transformations can involve the cleavage of the ether to reveal a hydroxyl group or modifications to the propyl chain itself.

The cleavage of the propoxy group in 6-Propoxy-benzo smolecule.comnih.govdioxole-5-carbaldehyde would yield 6-hydroxy-benzo smolecule.comnih.govdioxole-5-carbaldehyde. nih.gov This transformation is typically achieved using strong acids or Lewis acids. As mentioned previously, boron tribromide is a highly effective reagent for the cleavage of aryl ethers. The reaction proceeds via the formation of a boron-ether complex, followed by the nucleophilic displacement of the alkoxy group.

Heating with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) is a classical method for ether cleavage. However, the conditions required are often harsh and may not be compatible with the aldehyde and benzodioxole functionalities. A milder alternative could be the use of pyridinium (B92312) chloride or other ammonium (B1175870) salts at high temperatures, which can selectively cleave aryl alkyl ethers.

Modifications of the alkyl chain of the propoxy group, without cleavage of the ether bond, are less common but could be envisioned through radical-mediated reactions. For instance, selective halogenation of the propyl chain could be achieved under specific conditions, providing a handle for further functionalization. However, achieving high selectivity in such reactions can be challenging due to the presence of other reactive sites in the molecule.

Table 2: Potential Transformations of the Propoxy Group

TransformationReagent SystemPotential Product
Ether CleavageBoron tribromide (BBr₃)6-Hydroxy-benzo smolecule.comnih.govdioxole-5-carbaldehyde
Ether CleavagePyridinium chloride (heat)6-Hydroxy-benzo smolecule.comnih.govdioxole-5-carbaldehyde

Synergistic Reactivity and Chemoselectivity in Multifunctional Molecules

The presence of three distinct functional groups on the aromatic ring of 6-Propoxy-benzo smolecule.comnih.govdioxole-5-carbaldehyde leads to complex reactivity, where the outcome of a reaction can be influenced by the interplay between these groups. Understanding and controlling the chemoselectivity of reactions is crucial for the targeted synthesis of desired products.

The electronic properties of the aldehyde and propoxy groups influence the reactivity of the aromatic ring in electrophilic substitution reactions. The propoxy group is an ortho-, para-directing activator due to the lone pairs on the oxygen atom, which can be delocalized into the ring. Conversely, the aldehyde group is a meta-directing deactivator due to its electron-withdrawing nature. The position of these substituents relative to each other and to the benzodioxole ring will dictate the regioselectivity of further substitutions.

In nucleophilic reactions, the aldehyde group is the primary site of attack. However, the propoxy and benzodioxole groups can influence the reactivity of the aldehyde through their electronic effects. For instance, the electron-donating nature of the propoxy group can slightly reduce the electrophilicity of the aldehyde carbonyl carbon.

Chemoselective transformations that target one functional group while leaving the others intact are highly valuable. For example, the selective reduction of the aldehyde to an alcohol can be achieved using mild reducing agents like sodium borohydride, which would not affect the ether or the benzodioxole ring. Conversely, harsher reducing agents might lead to the reduction of the aldehyde and potentially the cleavage of the ether or the benzodioxole ring.

The synergistic reactivity of the functional groups can also be exploited in tandem reactions. For instance, a reaction could be designed where an initial transformation at the aldehyde group is followed by a cyclization involving the propoxy group or the di-oxygenated aromatic ring after a potential ring-opening. While specific examples for 6-Propoxy-benzo smolecule.comnih.govdioxole-5-carbaldehyde are not readily found in the literature, the principles of chemoselectivity and synergistic reactivity in polyfunctional aromatic compounds are well-established and provide a framework for predicting its chemical behavior.

Structure Activity Relationships Sar and Molecular Recognition Principles

Role of the Benzonih.govresearchgate.netdioxole Moiety in Molecular Architecture and Interaction Fidelity

The benzo nih.govresearchgate.netdioxole moiety, also known as the methylenedioxyphenyl group, serves as a foundational scaffold in a multitude of bioactive molecules, including pharmaceuticals and pesticides. wikipedia.org Its structural properties confer a distinct molecular architecture that is crucial for specific and high-fidelity interactions with biological receptors.

The fused ring system of the benzo nih.govresearchgate.netdioxole group is largely planar and rigid. nih.gov Crystallographic studies of related compounds show a very small dihedral angle between the benzene (B151609) and dioxolane rings, confirming a nearly coplanar geometry. nih.gov This rigidity reduces the conformational entropy upon binding to a target, which can be energetically favorable. This structural framework is a common feature in the design of various therapeutic agents, including anticancer compounds and auxin receptor agonists. nih.govresearchgate.netmdpi.comnajah.edu

Influence of the Propoxy Chain on Molecular Conformation and Binding Interactions

The propoxy chain primarily engages in van der Waals and hydrophobic interactions with nonpolar regions of a binding pocket. nih.gov Studies on other ligand families have shown that increasing the length of an alkyl chain can lead to stronger hydrophobic interactions and a better predicted binding affinity. nih.gov The flexibility of the propoxy chain, due to rotation around its single bonds, allows it to adopt various conformations, enabling it to fit optimally into hydrophobic subpockets of a target protein. This adaptability can be crucial for maximizing contact surface area and, consequently, binding energy.

Table 1: Effect of Alkoxy Chain Length on Calculated Lipophilicity (cLogP) for a Hypothetical Series of 6-Alkoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde Derivatives
Alkoxy GroupChain LengthIllustrative cLogP Value*Primary Interaction Type
Methoxy (B1213986)1 Carbon~1.8Hydrophobic/Polar
Ethoxy2 Carbons~2.3Hydrophobic
Propoxy3 Carbons~2.8Hydrophobic
Butoxy4 Carbons~3.3Hydrophobic

Note: cLogP values are illustrative estimates to show the trend.

Significance of the Carbaldehyde Group as a Recognition Element

The carbaldehyde (–CHO) group is a potent molecular recognition element due to its distinct electronic and geometric properties. lumenlearning.com The carbon-oxygen double bond (carbonyl group) is highly polarized, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge. britannica.comscienceready.com.au This polarity makes the carbaldehyde group a key participant in directed intermolecular interactions.

The carbonyl oxygen is an effective hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor groups such as the hydroxyl (–OH) or amine (–NH) functions of amino acid residues in a protein. researchgate.netbritannica.com This directional interaction is critical for anchoring the ligand in a specific orientation. The geometry around the carbonyl carbon is trigonal planar, with bond angles of approximately 120°, which imposes steric constraints that contribute to binding selectivity. libretexts.org

Furthermore, the electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack. britannica.com This property allows for the potential formation of a reversible covalent bond with a nucleophilic residue (e.g., the primary amine of a lysine (B10760008) residue to form a Schiff base, or the thiol of a cysteine). Covalent interactions, even if transient, can significantly enhance binding affinity and residence time of a drug on its target.

Table 2: Interaction Capabilities of the Carbaldehyde Functional Group
FeatureInteraction TypeInteracting Partner (in Proteins)Significance
Carbonyl Oxygen (C=O)Hydrogen Bond Acceptor-OH (Ser, Thr, Tyr), -NH (backbone, Asn, Gln)Directional binding and anchoring
Carbonyl Group (C=O)Dipole-DipolePolar residues, metal ionsContributes to binding energy
Carbonyl Carbon (C=O)Covalent Adduct Formation-NH₂ (Lys), -SH (Cys)Potentially high-affinity binding

Conformational Flexibility and Its Implications for Molecular Interactions

In contrast, the propoxy and carbaldehyde substituents introduce specific degrees of conformational freedom. The key rotatable bonds are:

The Ar–O bond between the benzene ring and the propoxy oxygen.

The O–CH₂ bond of the propoxy group.

The two C–C bonds within the propyl chain.

The Ar–C bond between the benzene ring and the carbaldehyde carbon.

Rotation around these bonds allows the molecule to adapt its shape to the specific topology of a binding site—a concept known as induced fit. The torsional angles of the propoxy chain determine its spatial trajectory, enabling it to access and occupy hydrophobic pockets. wikipedia.org Similarly, the orientation of the carbaldehyde group relative to the ring is critical for aligning its hydrogen-bonding and electrophilic centers with complementary features on the receptor. ias.ac.in This conformational flexibility allows the molecule to optimize its interactions, maximizing binding affinity and specificity for its biological target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Chemical Space

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used in drug discovery to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net For a chemical space defined by derivatives of 6-Propoxy-benzo nih.govresearchgate.netdioxole-5-carbaldehyde, QSAR can be a powerful tool to guide lead optimization and predict the activity of novel analogues. nih.gov

A QSAR study on this chemical class would involve calculating a set of molecular descriptors for each compound and using statistical methods to build a predictive model. nih.gov These descriptors quantify various aspects of the molecular structure.

Table 3: Relevant Molecular Descriptors for a QSAR Study of Benzo nih.govresearchgate.netdioxole Derivatives
Descriptor ClassSpecific DescriptorsStructural Feature Represented
LipophiliclogP, Molar Refractivity (MR)Hydrophobicity, membrane permeability, and nonpolar interactions of substituents (e.g., propoxy chain). sci-hub.se
ElectronicPartial atomic charges, dipole moment, HOMO/LUMO energiesReactivity and electrostatic interaction potential, particularly of the carbaldehyde group.
Steric/TopologicalMolecular Weight, Molecular Volume, Shape Indices (e.g., Kappa indices)The overall size, shape, and branching of the molecule.
3D-QSAR FieldsCoMFA/CoMSIA fields (Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor)The 3D spatial requirements for optimal interaction with a receptor.

By systematically modifying the substituents on the benzodioxole ring (e.g., varying the length and branching of the alkoxy chain, or replacing the carbaldehyde with other functional groups) and measuring the biological activity, a robust QSAR model can be generated. researchgate.net Such a model would provide quantitative insights into the SAR, highlighting, for instance, the optimal lipophilicity for activity or the electronic properties required for potent receptor engagement. This approach accelerates the drug design cycle by prioritizing the synthesis of compounds with a higher probability of success. herts.ac.uk

Advanced Applications in Chemical Sciences

Utilization in Materials Science and Polymer Chemistry

While specific research on 6-Propoxy-benzo mdpi.comnih.govdioxole-5-carbaldehyde in materials science is not extensively documented, the known reactivity of aromatic aldehydes provides a strong basis for its potential applications. The aldehyde functionality is a key reactive site for polymerization and material functionalization.

Aromatic aldehydes are fundamental precursors in the synthesis of various polymers and resins, most notably phenol-formaldehyde type resins. The aldehyde group of 6-Propoxy-benzo mdpi.comnih.govdioxole-5-carbaldehyde can undergo condensation reactions with electron-rich aromatic compounds, such as phenols or anilines, to form cross-linked polymer networks. The incorporation of the propoxy and methylenedioxy groups into the polymer backbone would impart specific properties, such as altered solubility, thermal stability, and refractive index, making it a candidate for creating specialty polymers with tailored characteristics.

The benzodioxole moiety is a component of many functional molecules. In the context of materials, this structural unit can be incorporated into more complex systems like metal-organic frameworks (MOFs) or coordination polymers. For instance, related benzodioxole aldehydes can be converted into Schiff base ligands, which subsequently coordinate with metal ions. researchgate.net Such complexes can exhibit interesting photophysical or catalytic properties, positioning 6-Propoxy-benzo mdpi.comnih.govdioxole-5-carbaldehyde as a potential building block for novel functional materials.

Role as Intermediates in Complex Organic Synthesis

The primary and most well-established role of substituted benzodioxole-5-carbaldehydes is as intermediates in multi-step organic synthesis. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Compounds structurally similar to 6-Propoxy-benzo mdpi.comnih.govdioxole-5-carbaldehyde are valuable starting materials and intermediates in the total synthesis of biologically active compounds and natural products. nih.gov For example, the related compound 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde has been developed as a key intermediate for the synthesis of coenzyme Q analogues, which are vital in cellular respiration and have applications in medicine. mdpi.comresearchgate.net The aldehyde functionality allows for the construction of complex molecular architectures, including various heterocyclic systems that form the core of many pharmaceutical agents. nih.govchemimpex.com The synthesis of oximes from the aldehyde group is one such transformation that introduces a new functional group for further elaboration. nih.gov

Table 1: Synthetic Transformations of the Aldehyde Group

Reaction Type Reagents Product Functional Group
Oxidation KMnO₄, H₂CrO₄ Carboxylic Acid
Reduction NaBH₄, LiAlH₄ Alcohol
Reductive Amination Amine, NaBH₃CN Amine
Wittig Reaction Phosphonium Ylide Alkene
Grignard Reaction Organomagnesium Halide Secondary Alcohol

The development of novel agrochemicals, such as pesticides and herbicides, often involves the synthesis and screening of diverse libraries of organic compounds. Substituted aromatic aldehydes are frequently used as starting points for these synthetic endeavors. They provide a core structure that can be readily modified to explore structure-activity relationships. The general strategy involves using the aldehyde as an anchor point to attach various other chemical fragments, leading to the creation of new molecules with potential pesticidal properties. nih.gov While direct application of 6-Propoxy-benzo mdpi.comnih.govdioxole-5-carbaldehyde in this field is not specified, its structural features are consistent with those of precursors used in the synthesis of biologically active compounds for agriculture.

Applications in Catalysis and Sensing Systems

The development of specialized catalysts and chemical sensors often relies on ligands that can coordinate with metal centers or molecules that exhibit changes in their physical properties upon interaction with an analyte. The transformation of 6-Propoxy-benzo mdpi.comnih.govdioxole-5-carbaldehyde into more complex structures, such as Schiff bases, can yield effective chelating agents. researchgate.net Metal complexes formed with such ligands have the potential to act as catalysts in various organic reactions. Furthermore, the electronic properties of the benzodioxole ring system can be modulated by the propoxy and other functional groups, making it a potential platform for developing fluorescent or colorimetric sensors for specific ions or molecules.

Table 2: Properties of Related Benzo mdpi.comnih.govdioxole-5-carbaldehyde Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Application/Role
6-Methoxy-1,3-benzodioxole-5-carbaldehyde 5780-00-7 C₉H₈O₄ 180.16 Intermediate in pharmaceuticals and fragrances. chemimpex.com
6-Bromo-1,3-benzodioxole-5-carboxaldehyde 15930-53-7 C₈H₅BrO₃ 229.03 Synthetic intermediate. sigmaaldrich.comnih.gov
6-Methyl-1,3-benzodioxole-5-carbaldehyde N/A C₉H₈O₃ 164.16 Intermediate in pharmaceuticals and fragrances. chemimpex.com
6-Hydroxybenzo[d] mdpi.comnih.govdioxole-5-carbaldehyde N/A C₈H₆O₄ 166.13 Intermediate for biologically active compounds. nih.gov

Ligands or Precursors for Catalytic Systems

The molecular architecture of 6-Propoxy-benzo mdpi.comnih.govdioxole-5-carbaldehyde suggests its potential as a precursor for the synthesis of more complex ligands for catalytic applications. The aldehyde group serves as a reactive handle for the introduction of coordinating moieties, while the benzodioxole ring can be tailored to influence the steric and electronic properties of a resulting catalyst.

Theoretically, the aldehyde functionality could be converted into various coordinating groups, such as imines, amines, or alcohols, through well-established organic transformations. These modified derivatives could then act as ligands, capable of binding to a metal center to form a catalytically active complex. The propoxy group and the dioxole ring would likely play a role in modulating the solubility and electronic nature of such a ligand, which in turn could influence the efficiency and selectivity of the catalyst. However, at present, there are no specific, documented examples of 6-Propoxy-benzo mdpi.comnih.govdioxole-5-carbaldehyde being used for this purpose in the scientific literature.

Table 1: Potential Ligand Precursor Modifications

Functional Group Transformation Potential Ligand Type Target Catalytic Reaction (Hypothetical)
Reductive amination Amine-based ligand Asymmetric hydrogenation
Condensation with a primary amine Schiff base (imine) ligand Olefin polymerization

Development of Chemosensors

The development of chemosensors often relies on molecules that exhibit a measurable change in their physical properties, such as color or fluorescence, upon interaction with a specific analyte. The 6-Propoxy-benzo mdpi.comnih.govdioxole-5-carbaldehyde scaffold could potentially be incorporated into chemosensor design.

The aldehyde group could be functionalized with a recognition unit, a part of the molecule designed to selectively bind to a target analyte. This binding event could then trigger a change in the electronic structure of the conjugated system of the benzodioxole ring, leading to an observable signal. For instance, the formation of a Schiff base with an analyte containing a primary amine could lead to a change in the absorption or emission spectrum of the molecule. While this is a common strategy in chemosensor design, there is currently no published research demonstrating the application of 6-Propoxy-benzo mdpi.comnih.govdioxole-5-carbaldehyde in this context.

Table 2: Hypothetical Chemosensor Design Parameters

Target Analyte Potential Recognition Moiety Expected Signal Transduction
Metal ions Crown ether or aza-crown ether Change in fluorescence intensity
Anions Urea or thiourea (B124793) group Colorimetric change

Future Research Directions and Emerging Methodologies

Development of Green and Sustainable Synthetic Routes for Benzodioxole Derivatives

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For 6-Propoxy-benzo chemicalbook.comresearchgate.netdioxole-5-carbaldehyde and its analogs, future research will likely prioritize the development of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current research in the broader field of benzodioxole synthesis has highlighted several promising green approaches. One such method is the use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives by reacting catechol with benzoic acid derivatives in the presence of polyphosphoric acid. This approach eliminates the need for hazardous solvents and reduces energy usage. Another avenue of exploration is the use of solid acid catalysts , such as carbon-based solid acids, for the condensation of catechol with aldehydes and ketones. These catalysts have demonstrated high conversion rates and selectivity, offering a recyclable and more environmentally friendly alternative to traditional acid catalysts.

Furthermore, the principles of green chemistry can be applied to the synthesis of aromatic aldehydes from biomass. Catalytic fractionation and ozonolysis of biomass-derived compounds present a potential sustainable pathway to precursors for benzodioxole synthesis. Biocatalysis, employing enzymes for specific transformations, also represents a promising future direction for the synthesis of functionalized benzodioxoles with high selectivity and under mild reaction conditions.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Understanding

A thorough understanding of the structural and electronic properties of 6-Propoxy-benzo chemicalbook.comresearchgate.netdioxole-5-carbaldehyde is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic techniques with computational methods will provide a deeper insight into its molecular architecture and behavior.

Spectroscopic analysis of analogous compounds, such as 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, provides a valuable reference for the characterization of 6-Propoxy-benzo chemicalbook.comresearchgate.netdioxole-5-carbaldehyde. Key spectroscopic data for this analog are presented below:

Spectroscopic TechniqueObserved Features for 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
¹H NMR (DMSO-d₆) Signals corresponding to the aldehyde proton (~10.25 ppm), methylenedioxy protons (~6.16 ppm), aromatic protons, and the alkyl and methoxy (B1213986) substituents.
¹³C NMR (DMSO-d₆) Resonances for the carbonyl carbon (~189.8 ppm), carbons of the benzodioxole ring system, and the carbons of the substituents.
IR (KBr) Strong absorption bands for the carbonyl group (around 1609-1674 cm⁻¹).
Mass Spectrometry (EI) Molecular ion peak confirming the molecular weight and characteristic fragmentation patterns.

Future studies on 6-Propoxy-benzo chemicalbook.comresearchgate.netdioxole-5-carbaldehyde will likely involve similar detailed spectroscopic characterization.

Computational techniques , particularly Density Functional Theory (DFT), will play a pivotal role in complementing experimental data. DFT calculations can be employed to:

Predict vibrational frequencies (IR and Raman spectra) to aid in the assignment of experimental bands.

Calculate NMR chemical shifts to assist in the interpretation of complex spectra.

Model the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to understand its reactivity and photophysical properties.

Investigate reaction mechanisms and transition states for its various chemical transformations.

By combining experimental spectroscopic data with theoretical calculations, a comprehensive understanding of the structure-property relationships of 6-Propoxy-benzo chemicalbook.comresearchgate.netdioxole-5-carbaldehyde can be achieved.

Exploration of Novel Chemical Transformations and Reactivity Profiles

The aldehyde functional group in 6-Propoxy-benzo chemicalbook.comresearchgate.netdioxole-5-carbaldehyde is a versatile handle for a wide array of chemical transformations, opening pathways to a diverse range of novel derivatives with potentially interesting biological or material properties. Future research will undoubtedly focus on exploring the full extent of its reactivity.

Key areas for exploration include:

Carbon-Carbon Bond Forming Reactions: The aldehyde can readily participate in classic reactions such as the Wittig reaction to form alkenes, the Henry reaction to produce nitroalcohols, and various aldol (B89426) and related condensation reactions . These transformations are fundamental for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions: While the aldehyde itself is not directly used in many cross-coupling reactions, it can be easily converted to a halide or triflate, which can then participate in reactions like the Suzuki-Miyaura coupling . This would allow for the introduction of various aryl or vinyl groups, significantly expanding the library of accessible derivatives.

Condensation Reactions: The aldehyde can react with amines to form imines (Schiff bases), which are valuable intermediates for the synthesis of nitrogen-containing heterocycles and other functional molecules. The Knoevenagel condensation with active methylene (B1212753) compounds is another powerful tool for creating new carbon-carbon bonds and functionalized alkenes.

Oxidation and Reduction: The aldehyde can be selectively oxidized to a carboxylic acid or reduced to an alcohol, providing access to another set of important functional groups for further derivatization.

The following table summarizes some potential novel transformations of 6-Propoxy-benzo chemicalbook.comresearchgate.netdioxole-5-carbaldehyde:

Reaction TypeReagents and ConditionsPotential Product
Wittig Reaction Phosphonium ylideAlkene derivative
Suzuki-Miyaura Coupling (after conversion to halide) Arylboronic acid, Pd catalyst, baseArylated benzodioxole derivative
Knoevenagel Condensation Active methylene compound, baseα,β-Unsaturated carbonyl or nitrile
Reductive Amination Amine, reducing agent (e.g., NaBH₃CN)Amine derivative

Design and Synthesis of Advanced Materials and Functional Molecules

The unique structural and electronic properties of the benzodioxole moiety make 6-Propoxy-benzo chemicalbook.comresearchgate.netdioxole-5-carbaldehyde a promising building block for the design and synthesis of advanced materials and functional molecules.

Future research in this area is expected to focus on:

Fluorescent Dyes: Benzodioxole derivatives have been shown to be effective fluorophores. manipal.edu By extending the conjugation of the π-system through reactions of the aldehyde group, novel fluorescent dyes with tailored absorption and emission properties could be developed for applications in bioimaging and sensing.

Liquid Crystals: The rigid benzodioxole core is a suitable mesogen for the construction of liquid crystalline materials. semanticscholar.org By attaching appropriate long-chain alkyl or alkoxy groups, it may be possible to design new liquid crystals with specific phase behaviors and electro-optical properties.

Polymers and Advanced Materials: The aldehyde functionality can be used to incorporate the benzodioxole unit into polymer backbones or as pendant groups. This could lead to the development of new polymers with enhanced thermal stability, specific optical properties, or other desirable characteristics for applications in electronics and materials science.

Nonlinear Optical (NLO) Materials: The presence of donor (propoxy and dioxole oxygens) and acceptor (aldehyde) groups within the molecule suggests potential for second- and third-order nonlinear optical properties. manipal.edursc.org Further modification of the molecular structure could lead to the development of new materials for applications in optoelectronics and photonics.

The versatility of 6-Propoxy-benzo chemicalbook.comresearchgate.netdioxole-5-carbaldehyde as a synthetic intermediate paves the way for the creation of a wide range of functional molecules and materials with tailored properties.

Q & A

Q. What are the established synthetic routes for 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde?

Methodological Answer: Synthesis typically involves alkylation of the hydroxy precursor (e.g., 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde) with propyl bromide. Key steps include:

  • Alkylation : Reacting 6-hydroxypiperonal with propyl bromide in the presence of K₂CO₃ in DMF at 70°C under inert atmosphere (N₂), yielding 82% product .
  • Halogenation : Iodination using N-iodosuccinimide (NIS) in acetic acid (85% yield) or bromination with Br₂/FeCl₃ (93% yield) , followed by nucleophilic substitution with propoxide.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR : Aldehyde proton appears at δ 10.36 ppm (singlet), while propoxy methylene protons resonate at δ 3.8–4.2 ppm. Aromatic protons in the benzodioxole ring are observed at δ 6.0–7.3 ppm .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated 225.1121, observed 225.1125) ensures molecular identity .

Q. What intermediates are critical in its synthesis?

Methodological Answer: Key intermediates include:

  • 6-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde : Used for alkylation .
  • 6-Iodo/bromo derivatives : Synthesized via halogenation for cross-coupling (e.g., Sonogashira or Suzuki reactions) .
  • Acetal-protected aldehydes : Stabilize the aldehyde group during multi-step syntheses .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for functionalization at the 6-position?

Methodological Answer:

  • Sonogashira Coupling : Use Pd(PPh₃)₄/CuI with terminal alkynes in THF at reflux (39–54% yield) .
  • Suzuki Coupling : Employ Pd(OAc)₂ with aryl boronic acids in DMF/H₂O at 80°C (76% yield for indole intermediates) .
  • Oxidative Heck Cyclization : Pd(OAc)₂ catalyzes cascade cyclization with alkenes, forming noraugustamine precursors (72% yield) .

Q. How to address contradictions in reported spectroscopic data?

Methodological Answer: Discrepancies (e.g., δ 10.36 ppm vs. δ 10.04 ppm for aldehyde protons) arise from solvent polarity or impurities. Mitigation strategies:

  • 2D NMR (HSQC/HMBC) : Confirm connectivity (e.g., aldehyde proton coupling to C-5 in HMBC) .
  • X-ray Crystallography : Resolve ambiguity in palladium complex structures .

Q. What catalytic systems enable complex architectures from this aldehyde?

Methodological Answer:

  • Pd/Ni Catalysts : Enable oxidative Heck/aza-Wacker cascades for nitrogen-containing heterocycles .
  • Graphite Catalysis : Facilitates four-component pyrrole synthesis (e.g., with aniline and ethyl acetoacetate) at 90–100°C (85% yield) .
  • Copper(I) : Drives one-pot condensation/coupling/deformylation for indole derivatives (76% yield) .

Q. How to manage diastereoselectivity in epoxide synthesis?

Methodological Answer:

  • Epoxidation : React benzyl alcohol derivatives with the aldehyde using Ti(OiPr)₄ as a Lewis acid, yielding inseparable diastereomers (98% yield). Purification via flash chromatography (Hex/EtOAc + TEA) resolves mixtures .

Q. What mechanistic insights guide cascade cyclizations?

Methodological Answer: In Pd-catalyzed oxidative Heck/aza-Wacker cyclization:

  • Pd(0) → Pd(II) Activation : Oxidative addition of 6-iodo derivatives initiates the cycle.
  • Aza-Wacker Step : Intramolecular nucleopalladation forms the heterocyclic core .

Q. How are multi-component reactions applied?

Methodological Answer:

  • Graphite-Catalyzed Synthesis : Combine the aldehyde, aniline, ethyl acetoacetate, and nitromethane at 90–100°C. Monitor by TLC; purify via column chromatography (Hex/EtOAc) .

Q. What role do transient directing groups play in C−H activation?

Methodological Answer:

  • Pallada-Electrocatalysis : Transient directing groups (e.g., acrylates) enable regioselective C−H activation at the benzodioxole ring. Optimized conditions: LiClO₄ electrolyte, n-Bu4NBr additive, 54% yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.